Bufuralol-d9 Hydrochloride

Übersicht

Beschreibung

Bufuralol-d9 (Hydrochlorid) ist ein deuteriummarkiertes Analogon von Bufuralolhydrochlorid. Es wird hauptsächlich als interner Standard für die Quantifizierung von Bufuralol in verschiedenen analytischen Anwendungen verwendet. Bufuralol selbst ist ein nicht-selektiver Antagonist von Beta-adrenergen Rezeptoren, der auch eine partielle agonistische Aktivität aufweist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Bufuralol-d9 (Hydrochlorid) wird synthetisiert, indem Deuterium, ein stabiles Isotop des Wasserstoffs, in das Bufuralol-Molekül eingebaut wird. Die Deuteriumatome werden typischerweise in die tert-Butylgruppe von Bufuralol eingeführt. Die Synthese umfasst mehrere Schritte, darunter die Deuterierung spezifischer Wasserstoffatome und anschließende Reinigungsprozesse, um eine hohe Isotopenreinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Bufuralol-d9 (Hydrochlorid) folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung zum Umgang mit Deuteriumgas und zur Sicherstellung des konsistenten Einbaus von Deuteriumatomen in das Bufuralol-Molekül. Das Endprodukt wird dann gereinigt und auf Isotopenreinheit und chemische Stabilität geprüft .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bufuralol-d9 (hydrochloride) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Bufuralol molecule. The deuterium atoms are typically introduced into the tert-butyl group of Bufuralol. The synthesis involves multiple steps, including the deuteration of specific hydrogen atoms and subsequent purification processes to achieve high isotopic purity .

Industrial Production Methods

The industrial production of Bufuralol-d9 (hydrochloride) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the consistent incorporation of deuterium atoms into the Bufuralol molecule. The final product is then purified and tested for isotopic purity and chemical stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bufuralol-d9 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Bufuralol kann oxidiert werden, um Hydroxybufuralol-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Bufuralol in seine entsprechenden Alkohol-Derivate umwandeln.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an der tert-Butylgruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Hydroxybufuralol-Derivate.

Reduktion: Alkohol-Derivate von Bufuralol.

Substitution: Verschiedene substituierte Bufuralol-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Mechanism of Action

Bufuralol-d9 Hydrochloride functions as a beta-adrenoceptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline. This action leads to decreased heart rate and blood pressure, making it relevant for cardiovascular research.

Quantification Techniques

Researchers utilize this compound as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its isotopic labeling allows for precise quantification of Bufuralol concentrations in biological samples, facilitating pharmacokinetic studies.

Drug Metabolism Studies

This compound is instrumental in studying drug metabolism and interactions. The presence of deuterium atoms allows for enhanced sensitivity in mass spectrometry analyses, enabling researchers to track metabolic pathways without altering the biological activity of the drug itself.

Table 1: Comparison of Beta-Blockers

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Bufuralol | Non-selective beta-blocker | Partial agonist activity |

| Propranolol | Non-selective beta-blocker | Widely used for hypertension and anxiety |

| Atenolol | Selective beta-1 blocker | Primarily targets heart rate reduction |

| Metoprolol | Selective beta-1 blocker | Commonly prescribed for cardiovascular issues |

| Carvedilol | Non-selective beta-blocker | Also has alpha-blocking properties |

Research Findings

Studies indicate that Bufuralol can influence various metabolic pathways, suggesting potential applications in treating cardiovascular conditions. Its unique properties make it suitable for detailed interaction studies with other drugs and biological molecules.

Clinical Applications

While this compound is primarily used in research settings, its parent compound, Bufuralol, has clinical applications as a treatment for hypertension and other cardiovascular disorders. The insights gained from studies using the deuterated form can lead to improved therapeutic strategies and drug development .

Case Study 1: Pharmacokinetics of Bufuralol

A study assessed the pharmacokinetics of Bufuralol using this compound as an internal standard. The results demonstrated enhanced detection limits and accuracy in quantifying drug concentrations in plasma samples, highlighting its utility in clinical pharmacology.

Case Study 2: Drug Interaction Analysis

Another investigation explored the interactions between this compound and other cardiovascular agents. The findings indicated significant alterations in drug metabolism profiles when combined with selective beta-blockers, underscoring the importance of understanding drug-drug interactions for patient safety and efficacy.

Wirkmechanismus

Bufuralol-d9 (hydrochloride) exerts its effects by acting as a beta-adrenergic receptor antagonist. It binds to beta-adrenergic receptors, blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This results in decreased heart rate and blood pressure. The deuterium labeling does not significantly alter the pharmacological activity of Bufuralol but enhances its stability and allows for precise quantification in analytical studies .

Vergleich Mit ähnlichen Verbindungen

Bufuralol-d9 (Hydrochlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, die Vorteile in analytischen Anwendungen bietet. Ähnliche Verbindungen umfassen:

Bufuralol: Die nicht-deuterierte Form, die als Beta-adrenerger Rezeptorantagonist verwendet wird.

Propranolol: Ein weiterer Beta-adrenerger Rezeptorantagonist mit ähnlichen pharmakologischen Eigenschaften.

Metoprolol: Ein selektiver Beta-1-adrenerger Rezeptorantagonist, der zur Behandlung von Herzkreislauferkrankungen eingesetzt wird.

Bufuralol-d9 (Hydrochlorid) zeichnet sich durch seine verbesserte Stabilität und seine Nützlichkeit als interner Standard in analytischen Methoden aus .

Biologische Aktivität

Bufuralol-d9 Hydrochloride is a deuterated derivative of bufuralol, a non-selective beta-adrenoceptor antagonist. This compound is primarily utilized in pharmacological research and drug development due to its unique isotopic labeling, which enhances analytical precision in biological studies. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

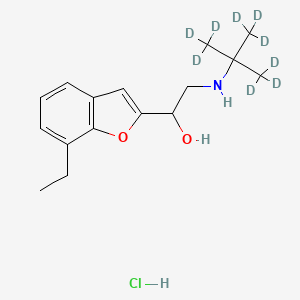

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHDClNO

- Molecular Weight : 306.88 g/mol

- CAS Number : 1173023-51-2

The presence of deuterium atoms (D) in the structure allows for enhanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research .

Bufuralol-d9 functions as a beta-adrenoceptor antagonist, blocking the effects of catecholamines such as norepinephrine and epinephrine on both β₁ and β₂ adrenergic receptors. This blockade results in several physiological effects:

- Decreased Heart Rate : By inhibiting β₁ receptors in the heart, Bufuralol-d9 reduces heart rate and myocardial oxygen demand.

- Lowered Blood Pressure : The compound also exerts peripheral vasodilatory effects through β₂ receptor inhibition, contributing to reduced blood pressure .

Pharmacological Applications

This compound is primarily employed in research settings for the following purposes:

- Quantification of Bufuralol : Used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) to measure bufuralol concentrations accurately.

- Pharmacokinetic Studies : Its isotopic labeling facilitates detailed investigations into drug metabolism and interactions with other compounds .

Pharmacokinetics

Research indicates that Bufuralol-d9 exhibits similar pharmacokinetic properties to its parent compound, bufuralol. Notable findings include:

- Metabolism : Bufuralol is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which hydroxylates bufuralol at the 1′ position. Bufuralol-d9 serves as a substrate for measuring CYP2D6 activity during drug interaction studies .

Clinical Studies

Clinical studies have demonstrated the efficacy of bufuralol in managing cardiovascular conditions. For instance:

- In anesthetized feline models, bufuralol administration at doses of 0.3 and 1 mg/kg resulted in significant decreases in mean arterial blood pressure and increases in abdominal aortic blood flow .

Comparative Analysis with Other Beta-Blockers

A comparison table highlights the differences between this compound and other commonly used beta-blockers:

| Compound Name | Type | Key Features |

|---|---|---|

| Bufuralol-d9 | Non-selective beta-blocker | Stable isotope labeled for analytical precision |

| Propranolol | Non-selective beta-blocker | Widely used for hypertension and anxiety |

| Atenolol | Selective beta-1 blocker | Primarily targets heart rate reduction |

| Metoprolol | Selective beta-1 blocker | Commonly prescribed for cardiovascular issues |

| Carvedilol | Non-selective beta-blocker | Also has alpha-blocking properties |

Bufuralol-d9’s unique isotopic labeling allows for enhanced analytical capabilities compared to traditional compounds, enabling more precise studies on drug metabolism without altering biological activity .

Eigenschaften

IUPAC Name |

1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-WWMMTMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661831 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-51-2 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.